5-Bromo-8-methoxyimidazo[1,2-a]pyridine

Catalog No.
S13364184
CAS No.
M.F
C8H7BrN2O
M. Wt
227.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-8-methoxyimidazo[1,2-a]pyridine

Product Name

5-Bromo-8-methoxyimidazo[1,2-a]pyridine

IUPAC Name

5-bromo-8-methoxyimidazo[1,2-a]pyridine

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-7(9)11-5-4-10-8(6)11/h2-5H,1H3

InChI Key

AZTBCFHFSHDIRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(N2C1=NC=C2)Br

5-Bromo-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It features a bromine atom at the 5-position and a methoxy group at the 8-position of the imidazo[1,2-a]pyridine ring. This unique substitution pattern contributes to its distinct chemical properties and biological activities. Compounds in this class are known for their utility in medicinal chemistry, particularly due to their diverse pharmacological profiles.

The chemical reactivity of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine is characterized by several types of reactions:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups. Common nucleophiles include amines and thiols.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate.
  • Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced under catalytic hydrogenation conditions, leading to partially or fully saturated derivatives.

These reactions highlight the versatility of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine in synthetic organic chemistry.

5-Bromo-8-methoxyimidazo[1,2-a]pyridine exhibits significant biological activity, making it a valuable compound in pharmacological research:

  • Antimicrobial Activity: Studies have indicated potential antimicrobial properties against various pathogens.
  • Anticancer Properties: The compound has been explored for its ability to inhibit cancer cell growth through various mechanisms, including interference with cell signaling pathways.
  • Enzyme Interaction: Its unique structure allows it to serve as a probe in enzyme interaction studies, providing insights into biochemical pathways.

Several synthesis methods are employed for 5-Bromo-8-methoxyimidazo[1,2-a]pyridine:

  • Bromination of 8-Methoxyimidazo[1,2-a]pyridine: This method typically involves treating 8-methoxyimidazo[1,2-a]pyridine with bromine or N-bromosuccinimide in an organic solvent like dichloromethane at room temperature.
  • Catalytic Methods: Recent advancements include using transition metal catalysis for more efficient synthesis routes that enhance yield and purity.
  • Microwave-Assisted Synthesis: This technique allows for rapid synthesis under controlled conditions, improving reaction times and reducing by-products.

These methods reflect the ongoing innovation in synthetic methodologies for producing complex heterocycles.

5-Bromo-8-methoxyimidazo[1,2-a]pyridine has several notable applications:

  • Drug Development: It serves as a scaffold for designing new therapeutic agents targeting various diseases.
  • Chemical Probes: Utilized in chemical biology to study biological mechanisms and pathways.
  • Material Science: Employed in synthesizing organic semiconductors and light-emitting materials due to its electronic properties.

Interaction studies involving 5-Bromo-8-methoxyimidazo[1,2-a]pyridine focus on its binding affinity with biological targets:

  • Enzyme Binding: The compound's ability to interact with specific enzymes has been investigated to understand its mechanism of action in biological systems.
  • Receptor Interactions: Studies have shown that it can bind to various receptors, influencing signaling pathways relevant to disease states.

These interactions are crucial for elucidating the compound's pharmacological effects and potential therapeutic uses.

Several compounds share structural similarities with 5-Bromo-8-methoxyimidazo[1,2-a]pyridine. Here’s a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
5-Bromo-8-methylimidazo[1,2-a]pyridineBromine at 5-position; methyl at 8-positionMethyl group may influence steric hindrance
5-Chloro-8-methoxyimidazo[1,2-a]pyridineChlorine instead of bromineChlorine may alter reactivity compared to bromine
5-Bromo-8-ethylimidazo[1,2-a]pyridineEthyl group at 8-positionEthyl group affects steric and electronic properties
6-Bromo-8-methoxyimidazo[1,2-a]pyridineBromine at 6-position; methoxy at 8-positionDifferent position of bromine alters reactivity

The unique positioning of the bromine and methoxy groups in 5-Bromo-8-methoxyimidazo[1,2-a]pyridine enhances its potential for halogen bonding and specific interactions with biological targets compared to similar compounds. This specificity can lead to distinct biological activities and applications in drug development.

Traditional Cyclocondensation Approaches

Reaction of 2-Aminopyridine Derivatives with α-Halo Carbonyl Compounds

The classical synthesis of 5-bromo-8-methoxyimidazo[1,2-a]pyridine derivatives relies primarily on the cyclocondensation reaction between appropriately substituted 2-aminopyridine precursors and α-halo carbonyl compounds [1]. This fundamental approach involves the nucleophilic attack of the amino group on the electrophilic carbon center of the α-halo carbonyl compound, followed by intramolecular cyclization and subsequent dehydrohalogenation [2].

The reaction mechanism proceeds through an initial condensation step where 2-amino-5-bromo-4-methoxypyridine reacts with α-bromoacetophenone derivatives under basic conditions [1]. The process typically requires elevated temperatures ranging from 60 to 110 degrees Celsius and reaction times extending from 2 to 48 hours [3]. Neutral alumina has been employed as an effective promoter for this transformation, facilitating the cyclization process while minimizing side reactions [4].

Recent optimizations of this classical methodology have demonstrated improved yields when conducted under solvent-free conditions at 60 degrees Celsius [4]. These modifications have shown particular effectiveness for introducing the bromo and methoxy substituents at the desired positions on the imidazo[1,2-a]pyridine core [3]. The reaction tolerates various functional groups and provides good regioselectivity when appropriate starting materials are employed [1].

Temperature control emerges as a critical parameter in these transformations, with optimal conditions typically maintained between 80 and 120 degrees Celsius [5]. Lower temperatures often result in incomplete conversion, while excessive heating can lead to decomposition of sensitive intermediates [5]. The choice of base also significantly influences the outcome, with potassium carbonate and sodium bicarbonate proving most effective for maintaining selectivity [6].

Metal-Mediated Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions represent a powerful approach for constructing the 5-bromo-8-methoxyimidazo[1,2-a]pyridine scaffold with high precision and efficiency [7]. Suzuki-Miyaura cross-coupling reactions have emerged as particularly valuable for introducing aryl substituents at specific positions of the imidazopyridine core [8].

Palladium-catalyzed Suzuki-Miyaura reactions typically employ tetrakis(triphenylphosphine)palladium as the catalyst in combination with sodium carbonate or potassium carbonate as the base [8]. These reactions are commonly conducted in dimethoxyethane-water mixtures or dioxane-ethanol systems at temperatures ranging from 80 to 150 degrees Celsius [8]. The methodology demonstrates excellent functional group tolerance and provides access to diversely substituted imidazopyridine derivatives in yields ranging from 67 to 97 percent [8].

Sonogashira cross-coupling reactions offer complementary selectivity for the introduction of alkynyl substituents [7]. These transformations typically utilize palladium dichloride bis(triphenylphosphine) as the catalyst in combination with copper iodide as a co-catalyst [7]. The reactions are conducted in dimethylformamide-triethylamine mixtures at temperatures between 25 and 100 degrees Celsius, providing products in yields ranging from 53 to 98 percent [7].

Stille cross-coupling reactions provide another viable approach, particularly for the introduction of vinyl and heteroaryl substituents [7]. These reactions employ palladium tetrakis(triphenylphosphine) as the catalyst in toluene at reflux temperatures [7]. While generally providing moderate to good yields ranging from 40 to 86 percent, Stille reactions offer unique selectivity patterns that complement other cross-coupling methodologies [7].

The regioselectivity of metal-mediated cross-coupling strategies can be controlled through careful selection of the halogenated precursor and reaction conditions [7]. Position-3 functionalization typically proceeds efficiently with iodoimidazopyridine substrates, while position-6 functionalization works well with both bromo and iodo derivatives [7].

Modern Green Synthesis Techniques

Aqueous-Phase Cyclization Reactions

Aqueous-phase cyclization reactions represent a significant advancement in the sustainable synthesis of 5-bromo-8-methoxyimidazo[1,2-a]pyridine derivatives [9]. These methodologies eliminate the need for organic solvents while maintaining high efficiency and selectivity [9]. The sodium hydroxide-promoted cycloisomerization of propargylpyridinium bromide precursors exemplifies this approach, achieving quantitative yields in aqueous media under ambient conditions [9].

The mechanism involves a base-induced alkyne-allene isomerization followed by a Nazarov-type cyclization and subsequent tautomerization [9]. The reaction proceeds remarkably rapidly, typically completing within 2 to 10 minutes at room temperature [9]. This extraordinary rate enhancement in aqueous media has been attributed to the increased acidity of the propargyl position adjacent to the pyridinium center [9].

Optimization studies have revealed that sodium hydroxide provides superior performance compared to other bases, achieving yields exceeding 90 percent [9]. The reaction demonstrates excellent functional group tolerance, accommodating methyl, chloro, bromo, iodo, trifluoromethyl, nitro, and amino substituents without compromise in yield or selectivity [9]. Water serves not only as a green solvent but also plays a mechanistic role in the transformation [9].

The scalability of aqueous-phase cyclization reactions has been demonstrated on multi-gram scales, with 10-gram reactions proceeding to completion while maintaining quantitative yields [9]. The simple work-up procedure involves straightforward phase separation, eliminating the need for complex purification protocols [9]. Space-time yields for these aqueous processes show improvements of 185 to 363 times compared to conventional organic solvent-based methods [9].

Copper sulfate-ascorbate catalyzed reactions in aqueous micellar media provide an alternative green approach [10] [11]. These systems employ sodium dodecyl sulfate as a surfactant to facilitate the reaction of water-insoluble substrates [10]. The dynamic combination of copper(II) and copper(I) species, generated in situ through reduction by ascorbate, promotes efficient cycloisomerization of alkynes with condensation products [11].

Catalyst-Free Thermal Annulation Processes

Catalyst-free thermal annulation processes offer an attractive alternative for the sustainable synthesis of imidazo[1,2-a]pyridine derivatives [12] [3]. These methodologies eliminate the need for transition metal catalysts while providing access to the target compounds under mild thermal conditions [12]. Microwave-assisted synthesis has emerged as a particularly effective approach, reducing reaction times to 8-20 minutes while maintaining yields of 60-94 percent [3].

The catalyst-free heteroannulation reaction between 2-aminopyridine derivatives and α-bromoketones proceeds efficiently in water-isopropanol mixtures under microwave irradiation [6]. This methodology demonstrates broad substrate scope and excellent functional group tolerance [6]. The reaction mechanism involves initial nucleophilic attack by the amino group, followed by intramolecular cyclization and elimination of hydrogen bromide [6].

Temperature optimization studies reveal that reactions conducted at 65 degrees Celsius under microwave conditions provide superior results compared to conventional thermal heating [3]. The microwave enhancement effect has been attributed to selective heating of polar intermediates, leading to accelerated cyclization processes [3]. Solvent-free conditions have also proven effective, with neat reactions at 65 degrees Celsius providing yields of up to 90 percent [3].

Base-promoted protocols under metal-free conditions have been developed for the annulation of imidazopyridines with benzyne precursors [12]. These reactions achieve double carbon-hydrogen activation without transition metal catalysis, demonstrating the viability of purely thermal processes [12]. The methodology proves applicable to various substituted imidazopyridines, including those bearing halogen and methoxy substituents [12].

The environmental benefits of catalyst-free processes extend beyond the elimination of metal catalysts to include reduced waste generation and simplified purification procedures [6]. The absence of metal residues in the final products eliminates the need for extensive purification protocols typically required for metal-catalyzed reactions [6].

Regioselective Bromination and Methoxylation Strategies

The regioselective introduction of bromo and methoxy substituents into the imidazo[1,2-a]pyridine framework requires carefully designed strategies that exploit the inherent electronic properties of the heterocyclic system [13] [14]. Electrophilic bromination reactions typically favor positions of high electron density, while nucleophilic methoxylation occurs preferentially at electron-deficient sites [14].

Direct bromination approaches employ molecular bromine in acetic acid or N-bromosuccinimide in dimethylformamide to achieve position-5 bromination [13]. These conditions provide high regioselectivity, with selectivity exceeding 90 percent for the desired regioisomer [13]. The reaction mechanism involves electrophilic aromatic substitution, with the imidazole ring directing the incoming electrophile to the most electron-rich position of the pyridine ring [14].

Position-8 methoxylation can be achieved through copper-catalyzed nucleophilic substitution using sodium methoxide in methanol [14]. These reactions typically require elevated temperatures between 60 and 100 degrees Celsius and proceed through a nucleophilic aromatic substitution mechanism [14]. The electron-withdrawing effect of the imidazole ring activates the pyridine positions toward nucleophilic attack [14].

Buchwald-Hartwig methoxylation protocols provide an alternative approach for introducing methoxy groups at various positions [14]. These palladium-catalyzed reactions employ specialized ligands and bases to achieve high regioselectivity [14]. The methodology demonstrates particular effectiveness for position-6 methoxylation, providing yields of 70-90 percent with selectivity exceeding 80 percent [14].

Sequential functionalization strategies allow for the controlled introduction of both bromo and methoxy substituents [14]. These approaches typically involve initial bromination followed by selective methoxylation at a different position [14]. Alternatively, pre-installed methoxy groups can direct subsequent bromination to complementary positions through electronic effects [14].

PositionBromination MethodSelectivity (%)Typical Yield (%)Methoxylation StrategySelectivity (%)Typical Yield (%)
C-3Direct bromination with Br₂/AcOH>9065-85Post-coupling methoxylation>8560-80
C-5Electrophilic bromination, NBS70-9050-75Copper-catalyzed methoxylation75-8555-70
C-6Regioselective bromination, Br₂/Fe80-9570-90Buchwald-Hartwig methoxylation80-9070-85
C-8Electrophilic substitution60-8045-70Direct nucleophilic substitution70-8565-80

Reaction Optimization Parameters

Temperature and Solvent Effects

Temperature control represents one of the most critical parameters in the synthesis of 5-bromo-8-methoxyimidazo[1,2-a]pyridine derivatives [5] [15]. Optimal reaction temperatures typically range from 80 to 120 degrees Celsius, balancing reaction rate with product selectivity and stability [5]. Higher temperatures increase reaction rates but may compromise regioselectivity and lead to decomposition of sensitive intermediates [5].

Solvent selection profoundly influences both reaction efficiency and product distribution [16] [15]. Polar protic solvents such as water and alcohols favor ionic intermediates and promote cyclization processes [9] [16]. Coordinating solvents like dimethylformamide and dimethyl sulfoxide stabilize metal catalysts and enhance cross-coupling efficiency [16]. Solvent polarity affects the stabilization of charged transition states, with moderate to high polarity solvents generally providing superior results [16].

The thermal stability of reaction intermediates becomes particularly important for extended reaction times [15]. Studies on lignin-derived model compounds demonstrate that controlled heating at 140 degrees Celsius for 2 hours provides optimal conversion while minimizing decomposition pathways [15]. Temperature ramping protocols, where reactions are initiated at lower temperatures and gradually heated, often provide improved selectivity compared to direct high-temperature heating [5].

Microwave heating offers distinct advantages over conventional thermal heating, providing more uniform temperature distribution and enhanced reaction rates [3] [17]. Microwave-assisted reactions typically achieve completion in 8-20 minutes compared to several hours required for conventional heating [17]. The selective heating effect of microwaves on polar intermediates contributes to improved reaction efficiency and reduced side product formation [17].

Solvent mixtures often provide superior performance compared to single solvents [16] [9]. Water-organic solvent combinations, such as dimethoxyethane-water or dioxane-ethanol mixtures, facilitate substrate dissolution while maintaining the benefits of aqueous reaction media [16] [9]. The optimal solvent composition depends on the specific substrate combination and reaction pathway [16].

Stoichiometric Control for Positional Specificity

Stoichiometric control plays a fundamental role in achieving positional specificity during the synthesis of 5-bromo-8-methoxyimidazo[1,2-a]pyridine [5] [6]. The molar ratio of reactants directly influences product distribution and regioselectivity [6]. Excess electrophile typically improves conversion efficiency but may lead to multiple substitution products [5].

Optimal substrate stoichiometry generally employs 1.2 to 2.0 equivalents of the electrophilic partner relative to the nucleophilic component [6] [5]. This excess ensures complete consumption of the limiting reagent while minimizing waste [5]. For α-bromoketone cyclizations, employing 1.2 equivalents of the carbonyl component relative to 2-aminopyridine provides optimal results [6].

Base stoichiometry requires careful optimization to balance reaction rate with selectivity [6] [9]. Stoichiometric amounts of base (1.0 equivalent) typically provide the best compromise between reaction efficiency and product purity [9]. Excess base may promote competing reactions or decomposition pathways, while insufficient base leads to incomplete conversion [6].

Catalyst loading optimization reveals that 5-15 mol percent provides optimal performance for most metal-catalyzed transformations [5]. Higher catalyst loadings may reduce selectivity and complicate product purification, while insufficient catalyst results in poor conversion [5]. The optimal loading depends on the specific catalyst system and substrate reactivity [5].

Sequential addition protocols can enhance selectivity by controlling the concentration of reactive intermediates [5]. Adding the electrophilic component slowly to a solution containing the nucleophile and base minimizes competing reactions and improves regioselectivity [5]. This approach proves particularly valuable for systems prone to multiple substitution or rearrangement reactions [5].

ParameterOptimal RangeEffect on ConversionEffect on SelectivityCommon Issues
Electrophile Equivalents1.2-2.0 eqImproved with excessDecreased with large excessMultiple substitution
Base Equivalents1.0-1.5 eqOptimal at stoichiometricBest at moderate excessSide reactions
Catalyst Loading5-15 mol%Increased with higher loadingOptimal at moderate loadingPurification complexity
Reaction Concentration0.1-0.5 MRate increases with concentrationOptimal at moderate concentrationMass transfer limitations

Post-Synthetic Modification Techniques

Post-synthetic modification strategies provide valuable approaches for fine-tuning the substitution pattern of 5-bromo-8-methoxyimidazo[1,2-a]pyridine derivatives after initial core construction [18] [19]. These methodologies enable the introduction of additional functional groups or the modification of existing substituents without disrupting the core heterocyclic framework [18].

Carbon-hydrogen activation protocols offer powerful tools for direct functionalization of unactivated positions [18] [7]. Peroxide-mediated carbon-hydrogen methylation under metal-free conditions provides site-specific introduction of methyl groups at various positions [18]. These reactions employ peroxides as both radical initiators and methyl sources, achieving moderate to good yields under mild conditions [18].

Palladium-catalyzed direct arylation reactions enable the introduction of aryl substituents at specific positions through carbon-hydrogen activation [7]. These transformations typically employ palladium acetate catalysts in combination with phosphine ligands and carbonate bases [7]. The regioselectivity can be controlled through electronic and steric effects, with electron-rich positions favoring electrophilic substitution [7].

N-alkylation reactions provide access to quaternary ammonium derivatives and enable modulation of physicochemical properties [13] [20]. These transformations typically employ alkyl halides in combination with carbonate bases in polar aprotic solvents [13]. The regioselectivity of N-alkylation depends on the electronic environment of the nitrogen atoms, with structural assignments confirmed through two-dimensional nuclear Overhauser effect spectroscopy [20].

Cross-coupling reactions with pre-installed halogen substituents offer versatile platforms for further functionalization [7] [19]. Bromoimidazopyridine intermediates serve as excellent substrates for Suzuki-Miyaura, Sonogashira, and Stille coupling reactions [7]. These methodologies enable the rapid construction of compound libraries through parallel synthesis approaches [19].

Buchwald-Hartwig amination reactions facilitate the introduction of amino substituents at halogenated positions [7]. These palladium-catalyzed transformations demonstrate excellent functional group tolerance and provide access to amino-substituted derivatives in good yields [7]. The methodology proves particularly effective for position-6 functionalization using both primary and secondary amines [7].

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine. Based on extensive crystallographic studies of related imidazo[1,2-a]pyridine derivatives, several key structural features can be anticipated for this compound [1] [2] [3].

The imidazo[1,2-a]pyridine core system typically exhibits remarkable planarity, with root mean square deviations from planarity generally ranging from 0.024 to 0.062 Å [4] [5]. This planar geometry arises from the extended π-electron delocalization across the fused bicyclic system. The fusion of the five-membered imidazole ring with the six-membered pyridine ring creates angular strain that is accommodated through bond angle distortions rather than significant bond length variations [5] [6].

Crystal structure determinations of analogous bromo-substituted imidazo[1,2-a]pyridines reveal that these compounds typically crystallize in monoclinic crystal systems, most commonly in the P21/c space group [1] [7]. Unit cell parameters for related structures show characteristic dimensions with a-axes ranging from 10.7 to 11.2 Å, b-axes from 7.2 to 26.8 Å, and c-axes from 12.1 to 35.6 Å [4] [7]. The β angles typically fall within the range of 98.9° to 102.2°, reflecting the monoclinic symmetry.

The bromine substituent at the 5-position introduces significant electronic effects through its strong electron-withdrawing character, while the methoxy group at the 8-position provides electron-donating influence. This electronic asymmetry affects the bond lengths within the heterocyclic system, with C-N bonds adjacent to the bromine showing slight elongation due to reduced π-electron density [2] [3].

Intermolecular interactions in the crystal lattice are dominated by π-π stacking interactions between adjacent imidazo[1,2-a]pyridine ring systems, with typical centroid-to-centroid distances ranging from 3.48 to 3.82 Å [4] [8]. The presence of the methoxy group enables additional C-H···O hydrogen bonding interactions, with typical distances of 2.4-2.6 Å, which contribute to the overall crystal packing stability [1] [9].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

¹H and ¹³C Nuclear Magnetic Resonance Chemical Shift Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine exhibits characteristic chemical shift patterns that reflect the electronic environment of each proton within the fused heterocyclic system [10] [11]. The aromatic proton signals appear within the typical aromatic region, with specific chemical shifts influenced by the electron-withdrawing bromine and electron-donating methoxy substituents.

The imidazole H-2 proton, located between the two nitrogens, appears as the most deshielded signal, typically resonating between 7.90-8.15 parts per million. This downfield position results from the combined deshielding effects of both nitrogen atoms and the electron-deficient character of the imidazole ring [10] [12]. The H-3 proton of the imidazole ring exhibits chemical shifts in the 7.66-7.90 parts per million range, reflecting its position α to the pyridine nitrogen.

Within the pyridine ring, the H-6 and H-7 protons appear between 7.02-7.71 parts per million, with their exact positions influenced by the proximity to the electron-withdrawing bromine substituent at position 5 [10] [11]. The H-5 position is occupied by the bromine substituent, eliminating the corresponding proton signal. The H-8 position, bearing the methoxy substituent, also lacks a proton signal.

The methoxy group provides a distinctive and easily identifiable signal in the aliphatic region, typically appearing as a sharp singlet between 3.86-3.89 parts per million [10] [11]. This signal integrates for three protons and serves as an excellent diagnostic feature for confirming the presence and position of the methoxy substituent.

¹³C Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the carbon framework of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine [10] [11] [13]. The carbon atoms within the heterocyclic system exhibit chemical shifts that reflect their electronic environments and hybridization states.

The C-2 carbon, located between the imidazole nitrogens, appears most downfield in the 143.5-148.5 parts per million range due to its electron-deficient character [10] [12]. The remaining carbons of the imidazole and pyridine rings exhibit chemical shifts distributed across the aromatic region, typically between 107-133 parts per million.

The carbon bearing the bromine substituent (C-5) shows significant downfield shifting due to the deshielding effect of the halogen, while the carbon bearing the methoxy group (C-8) exhibits relative upfield positioning due to the electron-donating effect of the oxygen atom [10] [11]. The methoxy carbon itself appears in the typical aliphatic methoxy region around 55.2-55.4 parts per million, providing definitive confirmation of the substituent [11] [13].

¹⁵N Nuclear Magnetic Resonance for Nitrogen Environment Characterization

¹⁵N Nuclear Magnetic Resonance spectroscopy offers unique insights into the electronic environments of the two distinct nitrogen atoms within the imidazo[1,2-a]pyridine framework [14] [15] [16]. Although natural abundance ¹⁵N Nuclear Magnetic Resonance suffers from extremely low sensitivity due to the 0.37% natural abundance of ¹⁵N, the technique provides invaluable information about nitrogen electronic environments when isotopic enrichment is employed [16].

The pyridine-type nitrogen (N1) in imidazo[1,2-a]pyridine derivatives typically exhibits chemical shifts in the range of −250 to −280 parts per million relative to liquid ammonia [15] [17]. This significant upfield position reflects the aromatic character of the nitrogen and the influence of ring current effects within the heterocyclic system [14] [16]. The electron-withdrawing bromine substituent at the adjacent C-5 position would be expected to cause additional downfield shifting due to reduced electron density at N1.

The imidazole-type nitrogen (N3) shows characteristically different chemical shift behavior, typically appearing in the −160 to −190 parts per million range [15] [17]. This nitrogen exhibits greater sensitivity to hydrogen bonding interactions and protonation state changes. The presence of the electron-donating methoxy group at the adjacent C-8 position influences the electronic environment of N3, potentially causing slight upfield shifting due to increased electron density [14] [16].

Protonation of either nitrogen dramatically alters the ¹⁵N chemical shifts, with protonated nitrogens typically appearing 50-100 parts per million downfield from their neutral counterparts due to the deshielding effect of the positive charge [14] [17]. This sensitivity makes ¹⁵N Nuclear Magnetic Resonance particularly valuable for studying tautomerism and acid-base equilibria in imidazo[1,2-a]pyridine systems [15] [16].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns for 5-Bromo-8-methoxyimidazo[1,2-a]pyridine [18] [19] . The molecular ion peak appears at mass-to-charge ratio 227.0582 for the molecular formula C₈H₇BrN₂O, with the characteristic isotope pattern reflecting the presence of bromine [21].

The bromine isotope pattern creates a distinctive doublet in the molecular ion region, with peaks separated by two mass units corresponding to ⁷⁹Br and ⁸¹Br isotopes in their natural 1:1 ratio [21]. This isotopic signature provides immediate confirmation of bromine presence and aids in distinguishing brominated compounds from other halogenated analogs [22] [21].

The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often resulting from loss of the methoxy radical to generate an ion at mass-to-charge ratio 196 [22] . This fragmentation pathway involves homolytic cleavage of the C-O bond, producing a radical cation that retains the intact imidazo[1,2-a]pyridine core with the bromine substituent [23] [22].

Loss of the bromine radical represents another major fragmentation pathway, generating ions at mass-to-charge ratio 148 corresponding to the 8-methoxyimidazo[1,2-a]pyridine cation [22] . This fragmentation demonstrates the relative stability of the methoxy-substituted heterocyclic system compared to the C-Br bond [23] [21].

The imidazo[1,2-a]pyridine core system exhibits remarkable stability under electron ionization conditions, with fragment ions in the 118-144 mass-to-charge ratio range maintaining the fused ring structure [22] . Ring-opening fragmentations typically occur preferentially at the N1-C2 bond, generating pyridine-based fragment ions in the 78-94 mass-to-charge ratio range [23] [22].

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) Signatures

Fourier Transform Infrared spectroscopy provides comprehensive fingerprint information for 5-Bromo-8-methoxyimidazo[1,2-a]pyridine through characteristic vibrational modes of the functional groups and heterocyclic framework [24] [25] [26]. The vibrational spectrum exhibits distinct absorption bands that enable unambiguous identification and structural confirmation of the compound.

The aromatic C-H stretching vibrations appear in the 3000-3100 wave numbers per centimeter region as medium to strong intensity bands [24] [27]. Multiple peaks within this region reflect the different electronic environments of the various aromatic protons within the imidazo[1,2-a]pyridine system [25] [26]. The methoxy C-H stretching vibrations contribute additional peaks in the 2950-3000 wave numbers per centimeter range [24] [28].

The C=N stretching vibration of the imidazole ring provides a characteristic and diagnostic absorption band typically appearing between 1600-1650 wave numbers per centimeter [24] [26]. This band exhibits strong intensity and serves as a reliable indicator of the imidazole ring system [2] [25]. The C=C aromatic stretching vibrations generate multiple bands throughout the 1450-1600 wave numbers per centimeter region, reflecting the complex vibrational coupling within the fused ring system [24] [27].

The C-N stretching vibrations of the imidazole ring appear in the 1200-1370 wave numbers per centimeter range with moderate intensity [2] [24]. These bands provide additional confirmation of the heterocyclic nitrogen environments and their bonding characteristics [25] [26].

The methoxy group contributes a characteristic C-O stretching vibration appearing as a strong, sharp band in the 1000-1200 wave numbers per centimeter region [24] [28]. This absorption provides definitive evidence for the presence and connectivity of the methoxy substituent [25] [29].

The C-Br stretching vibration appears in the lower frequency region between 500-700 wave numbers per centimeter [24] [28]. This band often exhibits splitting due to the coupling with the ⁷⁹Br and ⁸¹Br isotopomers, providing additional confirmation of bromine substitution [27] [25].

The fingerprint region below 1500 wave numbers per centimeter contains numerous absorption bands corresponding to ring breathing modes, C-H bending vibrations, and out-of-plane deformation modes [24] [25]. These bands create a unique spectroscopic fingerprint specific to the 5-Bromo-8-methoxyimidazo[1,2-a]pyridine structure and substitution pattern [28] [26].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

225.97418 g/mol

Monoisotopic Mass

225.97418 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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